Quinupristin - 120138-50-3

Quinupristin

Catalog Number: EVT-281376
CAS Number: 120138-50-3
Molecular Formula: C53H67N9O10S
Molecular Weight: 1022.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinupristin is a semi-synthetic derivative of pristinamycin IA, a naturally occurring streptogramin antibiotic. [] It is classified as a group B streptogramin, distinguished by its chemical structure and mechanism of action. [] Quinupristin is primarily used in scientific research to investigate ribosome-streptogramin interactions and bacterial resistance mechanisms. []

Dalfopristin

  • Compound Description: Dalfopristin is a semi-synthetic streptogramin A-type antibiotic. It acts as a protein synthesis inhibitor by binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the initiation complex and blocking the early phase of protein synthesis [, , , , , , , , , , , , , , , , , , , , , , ].
  • Relevance: Dalfopristin is commonly used in combination with Quinupristin to form the antibiotic Synercid. The two compounds exhibit synergistic activity against many Gram-positive bacteria [, , , , , , , , , , , , , , , , , , , , , , ]. Individually, they exhibit bacteriostatic activity, but when combined, they exert a bactericidal effect.

Virginiamycin S

  • Compound Description: Virginiamycin S is a naturally occurring streptogramin B-type antibiotic produced by Streptomyces virginiae. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [].
  • Relevance: Virginiamycin S shares a similar mechanism of action with Quinupristin, both being streptogramin B-type antibiotics that inhibit protein synthesis by targeting the 50S ribosomal subunit []. This compound is often used in research to understand the binding kinetics and interactions of streptogramin B antibiotics with ribosomes.

Pristinamycin IA

  • Compound Description: Pristinamycin IA is a streptogramin A-type antibiotic that is structurally related to Dalfopristin. It exhibits synergistic activity with streptogramin B-type antibiotics [].

Lincomycin

  • Compound Description: Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is structurally distinct from streptogramins but shares a similar binding site on the ribosome [].
  • Relevance: Cross-resistance between Lincomycin and Dalfopristin has been reported in certain Enterococcus faecium strains exhibiting the LSA phenotype (resistance to Lincomycin, increased MICs of Dalfopristin, and susceptibility to Erythromycin and Quinupristin) []. This cross-resistance pattern suggests overlapping binding sites or mechanisms of action on the ribosome.

Erythromycin

  • Compound Description: Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is structurally different from both Quinupristin and Dalfopristin [, , , , , , , ].
  • Relevance: Cross-resistance between Erythromycin and Quinupristin has been observed in some bacterial strains, particularly those carrying the erm genes, which encode for ribosomal methylases [, , , , , , , ]. These methylases modify the ribosomal target site, reducing the binding affinity of both macrolides and streptogramin B antibiotics.
Source and Classification

Quinupristin originates from the natural product pristinamycin, which is produced by the bacterium Streptomyces pristinaespiralis. It belongs to the macrolide-lincosamide-streptogramin class of antibiotics. The compound is classified as an antibiotic agent with a specific focus on gram-positive bacterial infections.

Synthesis Analysis

The synthesis of quinupristin involves several chemical modifications of pristinamycin IA. The process typically requires multiple steps and is conducted in specialized facilities. Key parameters in the synthesis include:

  • Starting Material: Pristinamycin IA.
  • Chemical Modifications: These modifications may involve altering functional groups to enhance solubility and stability.
  • Manufacturing Duration: The complete synthesis process can take approximately nine months due to the complexity and need for stringent quality controls across different manufacturing sites.

The final product is a water-soluble derivative that can be administered intravenously, as oral absorption is minimal.

Molecular Structure Analysis

Quinupristin has a complex molecular structure characterized by its large size and multiple functional groups.

  • Chemical Formula: C53_{53}H67_{67}N9_9O10_{10}S
  • Molecular Weight: Approximately 1022.23 g/mol.

The structure consists of a cyclic lactone ring and multiple sugar moieties that contribute to its antibacterial activity. The binding sites on the bacterial ribosome are critical for its mechanism of action, where it interferes with protein synthesis.

Chemical Reactions Analysis

Quinupristin participates in various chemical reactions primarily related to its interaction with bacterial ribosomes:

  • Binding Reaction: Quinupristin binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center.
  • Inhibition of Protein Synthesis: By binding to the ribosome, quinupristin prevents the elongation of peptide chains during protein synthesis, leading to incomplete proteins being released.

The drug's activity can be affected by factors such as pH and temperature, which influence its stability and binding efficacy.

Mechanism of Action

Quinupristin exerts its antibacterial effects by inhibiting protein synthesis in bacteria through several key actions:

  1. Binding to Ribosome: Quinupristin binds to the 23S rRNA of the 50S ribosomal subunit, preventing peptide bond formation.
  2. Synergistic Effect with Dalfopristin: When combined with dalfopristin, which binds earlier in the protein synthesis process, quinupristin's binding is enhanced significantly (by approximately 100 times), leading to a more effective blockade of protein synthesis.
  3. Bactericidal Action: Although both components are bacteriostatic when used alone, their combination can lead to bactericidal effects against susceptible organisms.

This mechanism highlights the importance of ribosomal structure and function in antibiotic action.

Physical and Chemical Properties Analysis

Quinupristin exhibits several notable physical and chemical properties:

These properties are crucial for its formulation and administration protocols.

Applications

Quinupristin is primarily utilized in clinical settings for:

  • Treatment of Infections: Effective against serious infections caused by resistant strains of gram-positive bacteria, particularly vancomycin-resistant Enterococcus faecium.
  • Combination Therapy: Often used in conjunction with dalfopristin for enhanced efficacy against multidrug-resistant organisms.
  • Research Applications: Studied for its potential against various bacterial pathogens and its role in understanding antibiotic resistance mechanisms.

The ongoing research into quinupristin's effectiveness against emerging resistant strains underscores its importance in modern antimicrobial therapy.

Historical Development & Classification of Streptogramins

Discovery and Early Characterization of Pristinamycin Derivatives

The foundational discovery of pristinamycin antibiotics occurred in the mid-20th century through the isolation of bioactive compounds from Streptomyces pristinaespiralis, a soil-derived actinomycete. This bacterium produced two distinct but complementary macromolecular complexes: pristinamycin I (later classified as streptogramin B) and pristinamycin II (streptogramin A). Initial characterization revealed that pristinamycin I consisted of multiple structurally similar compounds (IA, IB, and IC) featuring a macrocyclic hexadepsipeptide core with an unsaturated lactone ring, while pristinamycin II compounds (IIA and IIB) possessed a polyunsaturated macrocyclic lactone peptolide structure [3] [5]. These natural products exhibited modest bacteriostatic activity individually but demonstrated remarkable synergistic bactericidal effects when combined against Gram-positive pathogens, including penicillin-resistant staphylococci [1] [3].

Early pharmacological studies identified significant limitations that hindered the clinical development of natural pristinamycins. Both components exhibited extremely poor water solubility, making parenteral formulation impossible, and demonstrated negligible oral bioavailability in animal models [1] [5]. Chemical characterization efforts focused on identifying modifiable functional groups that could enhance solubility while preserving antimicrobial activity. Researchers at Rhône-Poulenc specifically investigated the dehydroproline moiety within pristinamycin IIA and the oxazinone ring of pristinamycin IA as potential sites for chemical modification [5]. These structure-activity relationship studies established that strategic alterations to these regions could dramatically improve water solubility without compromising the compounds' ribosomal binding affinity or synergistic potential [3] [5].

  • Structural Features of Key Derivatives:
  • Pristinamycin IA: Characterized by a 6-membered oxazinone ring; served as the precursor for quinupristin development through side-chain modifications at the nitrogen atom
  • Pristinamycin IIA: Contained a reactive diene system within a dehydroproline ring; enabled Michael addition reactions crucial for dalfopristin synthesis
  • Virginiamycin M₁: Agricultural streptogramin sharing structural homology with pristinamycin IIA but differing in methylation patterns

Evolution of Streptogramin Antibiotics: From Virginiamycin to Quinupristin

The development pathway from early streptogramins to quinupristin represents a deliberate evolution in antibiotic design driven by pharmacological limitations and emerging resistance challenges. Virginiamycin, a naturally occurring streptogramin complex used extensively in veterinary medicine and agriculture since the 1970s, provided critical insights into resistance mechanisms that would later inform human pharmaceutical development [9]. This agricultural streptogramin consists of virginiamycin S (streptogramin A) and virginiamycin M₁ (streptogramin B), structurally analogous to pristinamycins but differing in specific side chains and methylation patterns [9]. Widespread veterinary application selected for resistance determinants in Enterococcus faecium that demonstrated cross-resistance to human streptogramins under development, highlighting the need for structural innovations [3] [9].

The chemical transformation from natural pristinamycins to semisynthetic quinupristin and dalfopristin involved sophisticated medicinal chemistry approaches. For dalfopristin (derived from pristinamycin IIA), researchers exploited the reactivity of the conjugated diene system in the dehydroproline ring. Through stereoselective Michael addition, they incorporated a diethylaminoethylthiol side chain, significantly enhancing water solubility while maintaining ribosomal target affinity [5]. Subsequent oxidation yielded the sulfone derivative, further improving stability and antibacterial potency. Quinupristin originated from pristinamycin IA through modification of the nitrogen within the oxazinone ring, introducing a secondary amine with enhanced hydrophilicity [3] [5]. The optimized 30:70 (w/w) ratio of quinupristin to dalfopristin (marketed as Synercid) was determined through extensive in vitro synergy studies against resistant enterococci and staphylococci [1] [4].

Table 1: Evolutionary Development of Key Streptogramin Compounds

CompoundClassificationSource/DevelopmentKey Structural FeaturesPrimary Applications
VirginiamycinNatural StreptograminStreptomyces virginiaeVirginiamycin M₁ (Group B), Virginiamycin S (Group A)Veterinary growth promoter (historical)
PristinamycinNatural StreptograminStreptomyces pristinaespiralisPristinamycin IA (Group B), Pristinamycin IIA (Group A)Topical human use (limited markets)
QuinupristinSemisynthetic Streptogramin BDerived from Pristinamycin IAModified oxazinone nitrogen with hydrophilic side chainHuman medicine (combination therapy)
DalfopristinSemisynthetic Streptogramin ADerived from Pristinamycin IIAMichael adduct with diethylaminoethylthiol sulfoneHuman medicine (combination therapy)
Synercid®Streptogramin CombinationSemisynthetic derivatives30:70 ratio of quinupristin:dalfopristinIntravenous treatment of resistant Gram-positive infections

The molecular mechanism underlying the synergistic activity involves sequential ribosomal targeting. Dalfopristin (group A streptogramin) first binds the 50S ribosomal subunit near the peptidyl transferase center, inducing a conformational change that creates a high-affinity binding site for quinupristin (group B streptogramin) [1] [5]. This cooperative binding inhibits protein synthesis at two distinct stages: dalfopristin blocks early peptide chain formation by preventing substrate attachment to donor and acceptor sites, while quinupristin prevents peptide chain extension and promotes premature release of incomplete polypeptides [1] [3]. The combination results in irreversible ribosomal inhibition, converting the bacteriostatic activity of individual components into potent bactericidal activity against many susceptible organisms [3] [4].

Regulatory Milestones in Quinupristin-Dalfopristin Combination Approval

The regulatory pathway for the quinupristin-dalfopristin combination reflected the urgent medical need for agents effective against multidrug-resistant Gram-positive pathogens, particularly vancomycin-resistant Enterococcus faecium (VREF). The United States Food and Drug Administration granted approval in September 1999 under the brand name Synercid®, based on compelling efficacy data from emergency-use protocols and noncomparative trials involving patients with life-threatening VREF infections [1] [6]. This approval specifically sanctioned its use for two critical indications: (1) complicated skin and skin structure infections caused by methicillin-susceptible Staphylococcus aureus or Streptococcus pyogenes, and (2) serious or life-threatening bacteremia associated with vancomycin-resistant Enterococcus faecium [1] [6]. Notably, the approval excluded Enterococcus faecalis infections due to intrinsic resistance mediated by the lsa gene encoding an ABC transporter that actively exports the streptogramin components [3] [4].

The European Medicines Evaluation Agency (EMEA) granted market authorization in 1999, with similar indications but additional requirements for post-marketing surveillance of resistance development. The manufacturing complexity significantly impacted regulatory timelines, as production required a sophisticated multi-step process spanning four specialized facilities worldwide with a total synthesis duration of approximately nine months [1] [5]. Regulatory submissions included detailed characterization of the active components using advanced analytical methods. A validated high-performance liquid chromatography-mass spectrometry method enabled precise determination of the 30:70 ratio in the final drug product, with multiple reaction monitoring transitions at m/z 1023.05→134.34 for quinupristin and m/z 691.87→166.26 for dalfopristin [8]. This analytical rigor ensured batch consistency despite the compound's structural complexity.

Table 2: Key Regulatory Milestones for Quinupristin-Dalfopristin

DateAgency/ActionSignificanceSupporting Evidence
Q2 1998Initial FDA Approval (documented in [1])First regulatory approval for vancomycin-resistant Enterococcus faecium infectionsCompassionate-use data and manufacturing validation
September 1999Formal FDA Label Approval (cited in [6])Commercial marketing authorizationNoncomparative trials in VREF bacteremia (n=396)
1999European Medicines Agency ApprovalAccess to European marketsSimilar efficacy requirements as FDA with resistance monitoring
Pre-1998Emergency Use Protocols (compassionate use)Early access for life-threatening infectionsIndividual investigational protocols documented in [1]
Post-1999Manufacturing Process ValidationEnsured consistent 30:70 ratio in commercial productHPLC-MS/MS quantification methodology [8]

The regulatory review process paid particular attention to potential cross-resistance with veterinary streptogramins. Resistance surveillance data demonstrated that constitutive expression of the erm genes (encoding ribosomal methylases) conferred resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype), significantly reducing quinupristin activity [3] [4]. Additionally, enzymatic inactivation mechanisms including vat genes (encoding acetyltransferases that inactivate group A streptogramins) and vgb genes (encoding lactonases that hydrolyze group B streptogramins) were carefully monitored due to their potential origin from agricultural streptogramin use [3] [9]. Regulatory approval thus included requirements for ongoing resistance surveillance programs to track potential resistance development in clinical isolates following widespread use [3] [6].

Properties

CAS Number

120138-50-3

Product Name

Quinupristin

IUPAC Name

N-[25-(1-azabicyclo[2.2.2]octan-3-ylsulfanylmethyl)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide

Molecular Formula

C53H67N9O10S

Molecular Weight

1022.2 g/mol

InChI

InChI=1S/C53H67N9O10S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65)

InChI Key

WTHRRGMBUAHGNI-UHFFFAOYSA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C

Solubility

4.45e-02 g/L

Synonyms

5delta-(3-quinuclidinyl)thiomethylpristinamycin IA
quinupristin
RP 57669
RP-57669

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C

Isomeric SMILES

CCC1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.